2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid

Physicochemical profiling Lipophilicity Medicinal chemistry

2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid (CAS 1218005-05-0) is the meta-fluorine constitutional isomer specifically validated as the carboxylic acid intermediate in EP2797910B1 for quinuclidine ester M3 receptor antagonists targeting asthma/COPD. This isomer delivers a ~0.3 log unit reduction in XLogP3 (0.2 vs. ~0.5 for the 4-fluoro congener) without altering TPSA or H-bonding capacity—directly improving aqueous solubility and reducing lipophilicity-driven metabolic liability while preserving pharmacophore geometry. Commercially available at ≥98% purity from ISO-certified suppliers, offering a 2–3 percentage point purity advantage over the commonly stocked 95% 4-fluoro analog, which is critical for GMP-adjacent synthesis where cumulative impurity carryover must be minimized. The 4-oxo-piperidine analog and ortho/para-fluoro isomers are not functionally interchangeable; procurement of this specific CAS ensures fidelity to validated synthetic routes and screening-library quality thresholds.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
Cat. No. B11807183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C13H16FNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17)
InChIKeyPQKALXNDKBITMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid – Core Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid (CAS 1218005-05-0) is a fluorinated α,α-disubstituted phenylacetic acid derivative bearing a piperidine heterocycle at the alpha carbon [1]. With a molecular formula of C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g·mol⁻¹, the compound exhibits a computed XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 40.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially available from multiple global suppliers at purities ranging from 95% to 98% and is classified strictly for research and further manufacturing use . The meta-fluorine substitution pattern on the phenyl ring distinguishes this compound from its ortho- and para-fluoro constitutional isomers, imparting a unique electronic and steric profile relevant to medicinal chemistry scaffold design.

Why 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic Acid Cannot Be Interchanged with Positional Isomers or 4-Oxo Analogs


Constitutional isomers of 2-(fluorophenyl)-2-(piperidin-1-yl)acetic acid—differing only in the fluorine position (ortho, meta, or para)—are not functionally interchangeable. The meta-fluorine substitution alters the electron density distribution across the aromatic ring via inductive withdrawal, modulating the acidity of the α-carboxylic acid proton and the basicity of the piperidine nitrogen differently than the para- or ortho-fluoro congeners [1]. These electronic perturbations translate into measurable differences in computed logP, chromatographic retention behavior, and, critically, target binding when the carboxylic acid is elaborated into ester or amide prodrugs [1]. Furthermore, the 4-oxo-piperidine analog introduces an additional hydrogen bond acceptor that substantially increases TPSA and alters conformational rigidity, precluding its use as a direct substitute in synthetic sequences validated for the parent piperidine scaffold. The data presented below quantify these differentiating dimensions.

Quantitative Differentiation Evidence for 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic Acid Versus Closest Analogs


Computed LogP and TPSA Differentiation: 3-Fluoro vs. 4-Fluoro Positional Isomer

The computed XLogP3-AA for 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid is 0.2, whereas the para-fluoro positional isomer, 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid, returns a calculated XLogP3 of approximately 0.5 [1]. This ~0.3 log unit difference reflects the altered dipole moment of the meta-substituted phenyl ring and directly impacts predicted membrane permeability and aqueous solubility. The TPSA is identical between the two positional isomers (40.5 Ų), confirming that the differentiation arises solely from lipophilicity rather than hydrogen bonding capacity [1]. This magnitude of logP shift is sufficient to influence in vitro ADME parameters including Caco-2 permeability and microsomal metabolic stability in lead optimization programs.

Physicochemical profiling Lipophilicity Medicinal chemistry Lead optimization

Density and Physical Property Comparison: 3-Fluoro Free Acid vs. 4-Fluoro Free Acid

The predicted density of the 4-fluoro positional isomer, 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid, has been reported as 1.236 ± 0.06 g·cm⁻³ at 20 °C . Equivalent experimentally validated density data for the 3-fluoro target compound have not been published; however, the calculated density from PubChem is anticipated to fall within a comparable range (approximately 1.22–1.25 g·cm⁻³) given the identical molecular formula and heavy atom count [1]. The absence of published density data for the 3-fluoro isomer represents a practical procurement consideration: researchers requiring validated density specifications for formulation or crystallization studies may need to request in-house determination from the supplier.

Physical characterization Formulation Solid-state chemistry Quality control

Patent-Validated Intermediate for M3 Muscarinic Receptor Antagonist Synthesis

European Patent EP2797910B1 explicitly discloses 2-(3-fluorophenyl)-2-piperidin-1-ylacetic acid hydrochloride (CAS 1446308-28-6) as a key carboxylic acid intermediate for the preparation of quinuclidine ester M3 muscarinic receptor antagonists [1]. The 4-fluorophenyl analog is also employed within the same patent family, confirming that both isomers possess synthetic utility. However, the patent demonstrates that the 3-fluoro substitution pattern is retained through the final quinuclidine ester products—specifically, [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-(3-fluorophenyl)-2-piperidin-1-ylacetate—indicating that the meta-fluoro regioisomer was deliberately selected for certain target compounds within the medicinal chemistry program, rather than being interchangeable with the para-fluoro congener [1].

Muscarinic antagonist M3 receptor Respiratory disease COPD Asthma Synthetic intermediate

Commercial Purity and Storage Specification Differentiation Across Vendors

Multiple vendors supply 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid with documented purity specifications: Chemscene offers ≥98% purity with storage at 2–8 °C sealed under dry conditions ; Leyan (乐研) supplies at 98% purity ; Chemenu provides 97% purity ; and MolCore supplies at ≥98% purity under ISO-certified quality systems . In comparison, the 4-fluoro analog is commonly offered at 95% purity (e.g., BenchChem, CalpacLab), representing a 2–3 percentage point purity advantage for the 3-fluoro isomer from select vendors. This purity differential, while modest, is relevant for applications requiring high-assay starting materials such as fragment-based screening library construction or multistep synthesis where impurity carryover must be minimized.

Chemical procurement Purity specification Storage condition Supply chain

ZINC Database Scaffold Assessment: Drug-Likeness and Absence of Pre-Existing Bioactivity Annotations

The ZINC20 database entry for this compound (ZINC585846690) reports a fraction sp³ of 0.46, indicating a balanced ratio of saturated to planar carbon atoms that falls within favorable drug-like space [1]. Critically, the compound is not annotated in any ChEMBL bioactivity catalog, and no clinical trial entries are recorded [1]. This stands in contrast to certain 4-fluorophenyl piperidine acetic acid derivatives that appear in γ-secretase modulator patents and associated bioactivity datasets [2]. The absence of pre-existing bioactivity annotations for the 3-fluoro isomer can be advantageous for fragment-based or phenotypic screening campaigns seeking novel chemical matter with unencumbered intellectual property space.

Virtual screening Drug-likeness Scaffold novelty Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic Acid


M3 Muscarinic Antagonist Lead Optimization and Patent Replication (Respiratory Indications)

Medicinal chemistry teams pursuing M3 receptor antagonists for asthma or COPD should procure the 3-fluoro isomer (CAS 1218005-05-0, free acid; or CAS 1446308-28-6, hydrochloride salt) as the carboxylic acid intermediate for quinuclidine ester synthesis, as explicitly validated in EP2797910B1 [1]. The 3-fluoro substitution pattern is retained in specific final compounds within this patent family, and substitution with the 4-fluoro isomer would yield a different final structure, potentially altering M3 potency and selectivity. Procurement at ≥98% purity (Chemscene, Leyan) is recommended to minimize impurity carryover during esterification and quaternization steps.

Fragment-Based Screening Library Construction Requiring Novel, IP-Unencumbered Scaffolds

The absence of ChEMBL bioactivity annotations and clinical trial history for 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid [1] makes it an attractive fragment for diversity-oriented screening libraries. The balanced fraction sp³ of 0.46 positions it within oral drug-like chemical space, while the carboxylic acid handle enables rapid elaboration into amide, ester, or heterocyclic derivatives. Procurement at 98% purity [2] ensures compatibility with high-throughput screening assay quality thresholds.

Physicochemical Property Optimization: Meta-Fluoro as a Tool for Fine-Tuning logP in Lead Series

When optimizing a lead series where the 4-fluorophenyl piperidine acetic acid scaffold exhibits excessive lipophilicity (XLogP3 ~0.5), the 3-fluoro isomer (XLogP3-AA = 0.2) offers a ~0.3 log unit reduction in computed logP without altering TPSA or hydrogen bonding capacity [1]. This makes the 3-fluoro isomer the preferred procurement choice when seeking to improve aqueous solubility or reduce metabolic liability driven by lipophilicity, while preserving the core pharmacophore geometry.

Multistep Synthesis Requiring High-Assay Carboxylic Acid Building Blocks

For synthetic routes requiring a fluorinated α-piperidinyl phenylacetic acid building block with minimal impurity burden, the 3-fluoro isomer is available at ≥98% purity from multiple ISO-certified suppliers [1], offering a 2–3 percentage point purity advantage over the commonly available 95% purity grade of the 4-fluoro analog. This purity differential is meaningful for GMP-adjacent synthesis where cumulative impurity carryover across multiple steps must be controlled.

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.